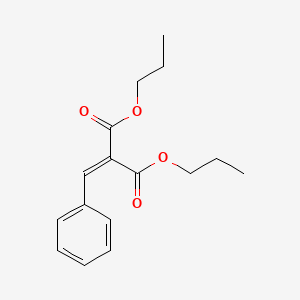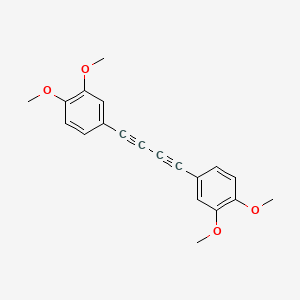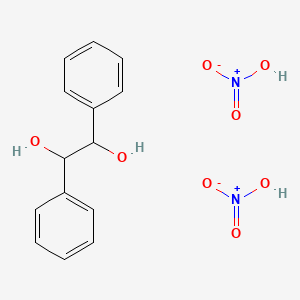
1,2-Diphenylethane-1,2-diol;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenylethane-1,2-diol;nitric acid is a compound that consists of 1,2-diphenylethane-1,2-diol and nitric acid
Métodos De Preparación
1,2-Diphenylethane-1,2-diol can be synthesized through the reduction of benzil using sodium borohydride . The reaction involves the conversion of benzil to 1,2-diphenylethane-1,2-diol under controlled conditions. Industrial production methods may involve the use of catalytic hydrogenation of benzoin in the presence of nickel .
Análisis De Reacciones Químicas
1,2-Diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzil using oxidizing agents such as nitric acid.
Reduction: The compound can be reduced to form hydrobenzoin using sodium borohydride.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents and conditions used in these reactions include sodium borohydride for reduction, nitric acid for oxidation, and halogens for substitution. Major products formed from these reactions include benzil, hydrobenzoin, and halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2-Diphenylethane-1,2-diol;nitric acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-diphenylethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate biochemical pathways and exert specific effects on cellular processes.
Comparación Con Compuestos Similares
1,2-Diphenylethane-1,2-diol is similar to other compounds such as benzil, hydrobenzoin, and stilbene . it is unique due to its specific chemical structure and reactivity. Unlike benzil, which is a diketone, 1,2-diphenylethane-1,2-diol is a diol with hydroxyl groups. Hydrobenzoin is another similar compound, but it differs in its stereochemistry and reactivity. Stilbene is an unsaturated hydrocarbon, whereas 1,2-diphenylethane-1,2-diol is a saturated diol.
Similar Compounds
- Benzil
- Hydrobenzoin
- Stilbene
Propiedades
Número CAS |
58286-69-4 |
|---|---|
Fórmula molecular |
C14H16N2O8 |
Peso molecular |
340.28 g/mol |
Nombre IUPAC |
1,2-diphenylethane-1,2-diol;nitric acid |
InChI |
InChI=1S/C14H14O2.2HNO3/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;2*2-1(3)4/h1-10,13-16H;2*(H,2,3,4) |
Clave InChI |
IKARBJBVOAYVEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


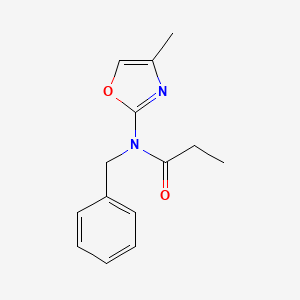

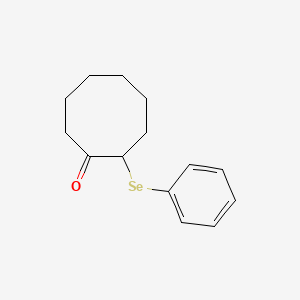
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
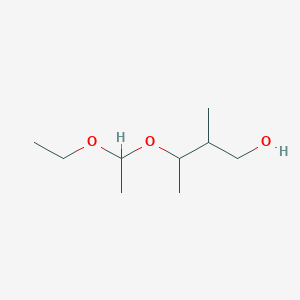
![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
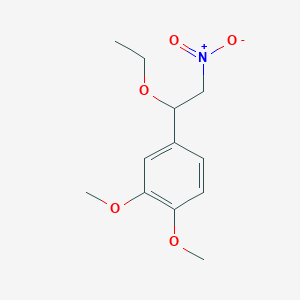
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
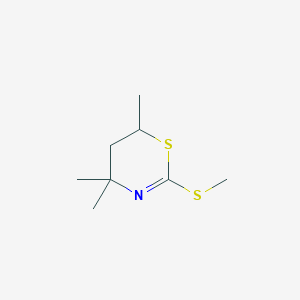
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
